molecular formula C14H30S3 B14243753 Undecane, 1,1,1-tris(methylthio)- CAS No. 480424-96-2

Undecane, 1,1,1-tris(methylthio)-

Cat. No.: B14243753
CAS No.: 480424-96-2
M. Wt: 294.6 g/mol
InChI Key: ZPOOWTOROUWUDC-UHFFFAOYSA-N
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Description

Undecane, 1,1,1-tris(methylthio)-: is an organic compound with the molecular formula C14H30S3 It is a derivative of undecane, where three methylthio groups are attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of undecane, 1,1,1-tris(methylthio)- typically involves the reaction of undecane with methylthio reagents under controlled conditions. One common method involves the use of tris(methylthio)methyllithium in tetrahydrofuran (THF) at low temperatures, such as -78°C. The reaction proceeds through the formation of intermediate compounds, which are then selectively hydrolyzed to yield the desired product .

Industrial Production Methods: Industrial production of undecane, 1,1,1-tris(methylthio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Undecane, 1,1,1-tris(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methylthio groups to thiols.

    Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are used.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Undecane, 1,1,1-tris(methylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of undecane, 1,1,1-tris(methylthio)- involves its interaction with molecular targets such as enzymes and proteins. The methylthio groups can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and signal transduction .

Comparison with Similar Compounds

    Undecane: A simple alkane with the formula CH.

    1,1,1-Tris(methylthio)methane: A related compound with a similar structure but different carbon chain length.

Uniqueness: Undecane, 1,1,1-tris(methylthio)- is unique due to the presence of three methylthio groups on the first carbon atom, which imparts distinct chemical and physical properties. This structural feature differentiates it from other undecane derivatives and makes it valuable for specific applications in research and industry .

Properties

CAS No.

480424-96-2

Molecular Formula

C14H30S3

Molecular Weight

294.6 g/mol

IUPAC Name

1,1,1-tris(methylsulfanyl)undecane

InChI

InChI=1S/C14H30S3/c1-5-6-7-8-9-10-11-12-13-14(15-2,16-3)17-4/h5-13H2,1-4H3

InChI Key

ZPOOWTOROUWUDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(SC)(SC)SC

Origin of Product

United States

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